molecular formula C12H17N3O3 B5619948 5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione

5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione

Cat. No. B5619948
M. Wt: 251.28 g/mol
InChI Key: XRXUPYMLFCWRHM-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals that exhibit interesting and varied biological and chemical properties. Pyrazole derivatives, in particular, have been the subject of extensive research due to their potential applications in various fields, including pharmacology and material science. The research on similar compounds can offer valuable insights into the synthesis, molecular structure, chemical reactions, and properties of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione".

Synthesis Analysis

The synthesis of related pyrazole and oxazolidine derivatives often involves condensation reactions, as demonstrated by Asiri and Khan (2010), who synthesized a related compound through condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine. This method, confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, indicates a potential pathway for synthesizing the target compound (Asiri & Khan, 2010).

Molecular Structure Analysis

Research on similar compounds has utilized various spectroscopic techniques to elucidate molecular structures. For example, structural confirmation through IR, 1H NMR, 13C NMR, and mass spectrometry is common, providing detailed insights into the molecular architecture and functional groups present in these compounds. This suggests that a similar analytical approach would be effective for the detailed molecular analysis of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione".

Chemical Reactions and Properties

The chemical reactivity of pyrazole and oxazolidine derivatives, including their interactions with various reagents and conditions, can shed light on the possible reactions and stability of the target compound. For instance, the research by Karanewsky et al. (2016) on novel bitter modifying flavour compounds provides insights into oxidative metabolism and the formation of conjugates, suggesting pathways for the metabolic and chemical transformation of related compounds (Karanewsky et al., 2016).

Physical Properties Analysis

The physical properties of related compounds, such as melting points, solubility, and crystalline structure, can provide valuable information for understanding the physical behavior of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione". Research on similar compounds, like the work by Hook (1947), offers insights into methods for modifying physical properties through chemical synthesis (Hook, 1947).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents, pH stability, and tautomerism, are crucial for understanding the chemical behavior of the target compound. Studies, like the one by Shablykin et al. (2008), which explore the reactions of similar compounds with nitrogen-containing bases, can provide insights into the chemical properties and reactivity patterns of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione" (Shablykin et al., 2008).

properties

IUPAC Name

5,5-dimethyl-3-[3-(4-methylpyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9-7-13-14(8-9)5-4-6-15-10(16)12(2,3)18-11(15)17/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXUPYMLFCWRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCN2C(=O)C(OC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione

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